Scutebarbatine K(rel)
Description
Scutebarbatine B (CAS: 1207181-58-5) is a neo-clerodane diterpenoid isolated from Scutellaria barbata D. Don. Its molecular formula is C₃₅H₃₉NO₁₀, with a molecular weight of 633.7 g/mol . This compound exhibits significant anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, showing an IC₅₀ value <50 μM . Structurally, it belongs to the 13-spiro subtype of neo-clerodane diterpenoids, characterized by a spirocyclic ring system that contributes to its bioactivity .
Properties
Molecular Formula |
C28H33NO7 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[(1R,2S,3R,4R,4aS,8aR)-2-acetyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H33NO7/c1-17-8-6-10-21-26(3,12-11-19-14-22(31)34-16-19)28(5,33)24(35-18(2)30)23(27(17,21)4)36-25(32)20-9-7-13-29-15-20/h7-9,11-15,21,23-24,33H,6,10,16H2,1-5H3/b12-11+/t21-,23+,24+,26-,27+,28+/m1/s1 |
InChI Key |
ZAAJNCSDZGGPSE-GNSXTQCCSA-N |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Anti-Neuroinflammatory Activity
Scutebarbatine B is part of a family of diterpenoids from Scutellaria species with shared anti-inflammatory properties. Key comparisons include:
| Compound | IC₅₀ (NO Inhibition) | Structural Features | Source |
|---|---|---|---|
| Scutebarbatine B | <50 μM | 13-spiro subtype, C₃₅H₃₉NO₁₀ | S. barbata |
| 6-Methoxycoumarin (1) | 25.8 μM | Coumarin backbone, smaller molecular weight | S. barbata |
| Scutebarbatine X (8) | 27.4 μM | Modified spirocyclic ring, additional substituents | S. barbata |
| Scutebarbatine G | Not reported | Nicotinyl group at C6/C7 | S. galericulata |
Key Findings :
- 6-Methoxycoumarin (1) and Scutebarbatine X (8) are more potent NO inhibitors than Scutebarbatine B, suggesting that smaller coumarin derivatives or specific substituents enhance activity .
- Scutebarbatine B’s moderate activity highlights the role of its complex diterpenoid structure in balancing solubility and target engagement .
Antibacterial Activity via Molecular Docking
Comparative docking scores (kcal/mol) are summarized below:
| Compound | Target Protein (PDB ID) | Docking Score | Mechanism of Action |
|---|---|---|---|
| Scutebarbatine E | DNA gyrase (1KZN) | -8.5 | Inhibits nucleic acid synthesis |
| Scutebarbatine E | Dihydrofolate synthase (3TYE) | -8.7 | Anti-metabolite activity |
| 6,7-Nicotinyl Scutebarbatine G | MurD ligase (1UAG) | -10.1 | Inhibits cell wall synthesis |
| Scutebarbatine G | Unknown (3UDI) | -9.3 | Inhibits cell wall synthesis |
Key Findings :
Structural and Functional Relationships
- Spirocyclic Modifications : Scutebarbatine B and Scutebarbatine G share the 13-spiro subtype, but the addition of a nicotinyl group in Scutebarbatine G enhances its antibacterial potency .
- Substituent Effects : The presence of methoxy (e.g., 6-Methoxycoumarin) or nicotinyl groups correlates with improved bioactivity, likely due to enhanced target binding or solubility .
- Storage Stability: Scutebarbatine B requires storage at -20°C for long-term stability, similar to other diterpenoids from Scutellaria, which are sensitive to thermal degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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